molecular formula C13H10BrN3 B3131290 2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine CAS No. 351226-76-1

2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B3131290
CAS No.: 351226-76-1
M. Wt: 288.14 g/mol
InChI Key: PARXWVITUBCUEZ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine is a benzimidazole derivative characterized by a bromine-substituted phenyl group at position 2 and an amine group at position 5 of the fused bicyclic ring (Figure 1). This compound is of interest in medicinal chemistry due to the versatility of the benzimidazole scaffold, which is prevalent in drugs targeting enzymes, receptors, and microbial pathogens . The bromine atom at the para position of the phenyl ring enhances electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-(4-bromophenyl)-3H-benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXWVITUBCUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of 4-bromoaniline with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have demonstrated potential anticancer , antimicrobial , and anti-inflammatory activities.

  • Anticancer Activity :
    • A study indicated that derivatives of this compound effectively inhibit c-Met signaling pathways, which are critical for tumor growth and metastasis. Molecular docking studies revealed that these compounds bind to the ATP-binding site of c-Met, suggesting their utility in cancer therapy.
  • Antimicrobial Activity :
    • The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM have been reported against multi-drug resistant strains like Staphylococcus aureus and E. coli.
  • Anti-inflammatory Effects :
    • Derivatives have been evaluated for their ability to modulate inflammatory responses, potentially acting on pathways involved in cytokine production.

Material Science

In material science, this compound is explored for its electronic properties, making it suitable for applications in:

  • Organic Semiconductors : Its unique electronic structure allows for efficient charge transport, making it a candidate for organic semiconductor materials.
  • Light-emitting Diodes (LEDs) : The compound's properties facilitate its use in developing efficient light-emitting devices due to its luminescent characteristics.

Biological Research

This compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions:

  • It can be used to investigate the modulation of enzyme activity or receptor binding, contributing to our understanding of various biological processes.

Case Study 1: Anticancer Efficacy

Researchers synthesized several benzimidazole derivatives, including those related to this compound, to evaluate their efficacy against various cancer cell lines. The results indicated significant inhibition of c-Met signaling pathways, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Action

In another study focusing on imidazole derivatives, including this compound, researchers tested their antimicrobial properties against resistant bacterial strains. The findings revealed promising MIC values that suggest therapeutic applications against infections caused by multidrug-resistant pathogens.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

Substituents on the benzimidazole core significantly alter physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Data Reference
2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine 4-Bromophenyl -NH₂ N/A (Target compound) -
1-Phenyl-N-(pyrazin-2-yl)-1H-benzo[d]imidazol-5-amine (70) Phenyl -NH-(pyrazin-2-yl) LRMS: 288.53 (M+1)+; Yield: 59%
1-(2-Methoxyphenyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazol-5-amine (72) 2-Methoxyphenyl -NH-(pyridin-2-yl) LRMS: 317.73 (M+Na)+; Yield: 48%
2-(3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazol-5-amine (4a) 3-(4-Methylpiperazin-1-yl)-5-(CF₃)phenyl -NH₂ HRMS: 376.1324 [M+H]+; Synthetic yield: Not specified
2-(Propylthio)-1H-benzo[d]imidazol-5-amine (RetroABZ intermediate) -S-Pr -NH₂ Synthesized via nitro reduction; Used in antiparasitic drug development

Key Observations :

  • Bulky substituents (e.g., pyrazin-2-yl, pyridin-2-yl) reduce yields due to steric hindrance during synthesis .
Anticancer Potential:
  • Compound 4g (2-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-5-amine) showed anticancer activity with HRMS confirmation (344.1867 [M+H]+) .
Anti-inflammatory and Analgesic Activity:
  • Chlorobenzyl derivatives (e.g., 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine) exhibited anti-inflammatory properties via COX-2 inhibition .
  • The bromophenyl group in the target compound may similarly modulate inflammation pathways but requires validation.
Giardicidal Activity:
  • RetroABZ (2-(propylthio)-1H-benzo[d]imidazol-5-amine) showed enhanced solubility and efficacy against Giardia via thioether linkage . Bromophenyl analogs might improve lipophilicity for parasitic membrane penetration.

Physicochemical Properties

Predicted properties of the target compound were inferred from analogs:

Property This compound (Predicted) 2-(Piperidin-4-yl)-1H-benzo[d]imidazol-5-amine 4-(4-Bromophenyl)-thiazol-2-amine
Molecular Weight ~318.2 g/mol 246.27 g/mol 255.12 g/mol
LogP (Lipophilicity) ~3.5 (High) 1.34 2.8
Aqueous Solubility Low (due to bromophenyl) Moderate Low
Synthetic Yield Not reported Not specified 60–75%

Notes:

  • Solubility challenges may necessitate prodrug strategies, as seen in RetroABZ’s carbamate derivative .

Biological Activity

2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound featuring a benzimidazole core with a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3, and it possesses unique electronic properties due to the presence of the bromine atom, which can influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer activity of compounds related to this compound. For instance, derivatives containing the benzimidazole moiety have been identified as potent inhibitors of c-Met kinase, a critical target in cancer therapy. In vitro studies demonstrated that certain benzimidazole derivatives showed significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) with IC50 values as low as 0.030 ± 0.008 µM for the most potent compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Compounds derived from imidazole structures have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against multi-drug resistant Staphylococcus aureus and E. coli . The presence of the bromine atom may enhance the interaction with bacterial targets, although specific mechanisms remain to be fully elucidated.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. It is believed that the compound may modulate enzyme activity or receptor binding, leading to altered cellular responses that contribute to its biological effects. For example, it may act as a positive allosteric modulator at GABA-A receptors, which are crucial in neurological functions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) is vital for optimizing the biological activity of compounds related to this compound. The following table summarizes key findings regarding the influence of structural modifications on biological activity:

Compound VariantStructural ModificationBiological ActivityIC50/MIC Values
Base CompoundNoneAnticancer-
Brominated VariantBromine at para positionEnhanced potencyIC50 = 0.030 µM
Chlorinated VariantChlorine instead of bromineReduced potency-
Alkyl-substituted VariantsSmall alkyl groups at R3 positionIncreased antifungal activityMIC = 58% against C. capsici

This table highlights that the presence and position of halogens significantly influence both anticancer and antimicrobial activities.

Case Study 1: Anticancer Efficacy

In a study focusing on benzimidazole derivatives, researchers synthesized multiple compounds and evaluated their efficacy against various cancer cell lines. Among them, a derivative structurally similar to this compound showed remarkable inhibition of c-Met signaling pathways, crucial for tumor growth and metastasis . Molecular docking studies confirmed that these compounds bind effectively to the ATP-binding site of c-Met.

Case Study 2: Antimicrobial Action

Another study investigated the antimicrobial properties of imidazole derivatives, including those related to our compound of interest. These derivatives were tested against resistant strains of bacteria, revealing MIC values that suggest potential therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Q. Critical factors :

  • Catalyst choice : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling (yields >75%) .
  • Solvent and temperature : Refluxing ethanol or DMF at 80–120°C improves cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Confirm structure via aromatic proton signals (δ 7.2–8.1 ppm for bromophenyl) and amine protons (δ 5.5–6.0 ppm) .
  • HPLC-MS : Quantify purity (>98%) and detect molecular ion peaks [M+H]⁺ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., benzimidazole N–H∙∙∙N interactions) .

Advanced tip : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic signals in complex analogs .

What biological targets have been identified for this compound, and what experimental approaches are used to study its mechanism of action?

Basic
The compound exhibits antimicrobial and anticancer activity, targeting:

  • DNA topoisomerases : Inhibition assays using plasmid relaxation assays (IC₅₀ ~5–20 µM) .
  • Kinases : ATP-competitive binding studied via fluorescence polarization .

Q. Methodology :

  • In vitro assays : MTT viability tests (IC₅₀ values against HeLa cells: 10–50 µM) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (KD ~1–10 µM) .

How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound derivatives?

Q. Advanced

  • Substituent modifications :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-bromophenyl moiety enhance kinase inhibition .
    • Amino group alkylation : Methyl or cyclopentyl groups improve membrane permeability (logP >2.5) .
  • Scaffold hopping : Replace benzimidazole with pyrazole or triazole to modulate selectivity .

Q. Experimental design :

  • Synthesize 10–15 analogs with systematic substituent variations.
  • Test in parallel against primary (e.g., cancer cells) and counter-targets (e.g., normal fibroblasts) to assess selectivity .

What computational chemistry methods predict the binding affinity and interaction mechanisms of this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding poses in ATP pockets (e.g., EGFR kinase, ∆G ≈ -9.5 kcal/mol) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values (R² >0.7) .

Validation : Cross-check computational predictions with SPR or ITC binding data .

What considerations are critical when translating in vitro findings to in vivo models?

Q. Advanced

  • Pharmacokinetics : Assess metabolic stability in liver microsomes (t₁/₂ >30 min for viable candidates) .
  • Toxicity screens : Zebrafish embryotoxicity (LC₅₀ >100 µM) and hERG inhibition (IC₅₀ >10 µM) .
  • Formulation : Use liposomal encapsulation or PEGylation to improve solubility (aqueous solubility <10 µg/mL for unmodified compound) .

Pitfalls : Overreliance on immortalized cell lines; validate in patient-derived xenografts (PDX) .

How should researchers address contradictory data regarding biological activity or synthesis outcomes?

Q. Advanced

  • Reproduce conditions : Verify catalyst purity, solvent anhydrousness, and reaction atmosphere (N₂ vs. air) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion .
  • Meta-analysis : Compare crystal structures (e.g., CCDC entries) to identify polymorph-driven activity variations .

What toxicological profiling strategies are recommended for preclinical research?

Q. Advanced

  • In silico tools : Use EPA DSSTox for preliminary mutagenicity predictions (e.g., Ames test alerts) .
  • In vitro panels : Screen for CYP450 inhibition (IC₅₀ >10 µM) and mitochondrial toxicity (Seahorse assay) .
  • Acute toxicity : Rodent single-dose studies (LD₅₀ >500 mg/kg) .

Database reliance : PubChem BioAssay (AID 1259401) for curated toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
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2-(4-Bromophenyl)-1H-benzo[d]imidazol-5-amine

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